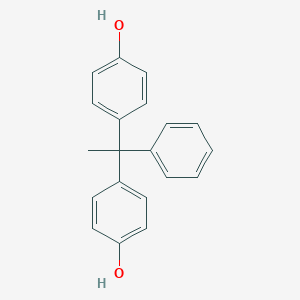

4,4'-(1-Phenylethan-1,1-diyl)diphenol

Übersicht

Beschreibung

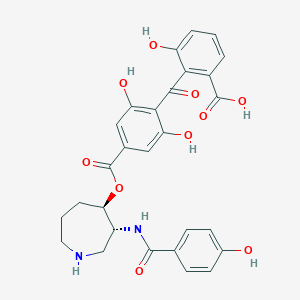

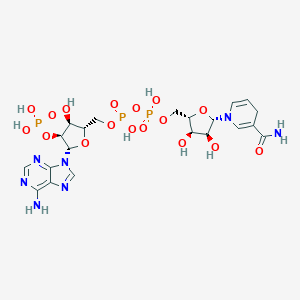

Bisphenol AP (BPAP), an analog of bisphenol A (BPA), is an endocrine disruptor among the bisphenol analogs and one of the most used products in contact materials. It is reported to exert genotoxic potentials, greater than BPA.

Bisphenol AP is a benzenoid aromatic compound.

Wissenschaftliche Forschungsanwendungen

Biologische Sanierung der Umwelt

Bisphenol AP kann, wie andere Bisphenol-Analoga, durch Bakterien abgebaut werden, was dazu beiträgt, ihre Umweltkonzentrationen zu senken . Dieser bakterielle Abbau ist ein wichtiger Aspekt der biologischen Sanierung der Umwelt, ein Prozess, der Mikroorganismen verwendet, um die durch Kontaminanten veränderte Umwelt in ihren ursprünglichen Zustand zurückzuführen .

Industrielle Produktion

Bisphenol AP wird bei der Herstellung von Kunststoffen und Epoxidharzen verwendet . Diese Materialien haben eine breite Palette von Anwendungen, darunter Lebensmittelbehälter, Plastikwasserflaschen, Zusatzstoffe für Thermopapier, Klebstoffe, Babysauger und Zahnfüllungen .

Hochtemperaturanwendungen

Bisphenol AP eignet sich hervorragend für Hochtemperaturanwendungen aufgrund seiner thermischen Stabilität . Dadurch ist es für den Einsatz in Industrien geeignet, die Materialien benötigen, die hohen Temperaturen standhalten, ohne ihre Integrität zu verlieren .

Haftung

Bisphenol AP wird für die Haftung einer Vielzahl von Substraten verwendet . Seine Hafteigenschaften machen es in vielen Industrien nützlich, darunter Bauwesen und Fertigung .

Elektrische Isolierung

Aufgrund seiner hervorragenden Isoliereigenschaften wird Bisphenol AP in der elektrischen Isolierung eingesetzt . Dadurch ist es eine entscheidende Komponente in der Elektronikindustrie

Wirkmechanismus

Target of Action

Bisphenol AP (BPAP) primarily targets the androgen receptor (AR) and its splice variant AR-V7 . It acts as an endocrine disruptor, similar to its analogue Bisphenol A (BPA) . It is also known to interact with estrogen receptors .

Mode of Action

BPAP interacts with its targets by mimicking the action of natural hormones and maintaining the receptors in active conformations . It acts as an agonist on estrogen receptors and an antagonist on androgen receptors . This dual action can lead to significant changes in the normal functioning of these receptors.

Biochemical Pathways

BPAP affects several biochemical pathways. It upregulates the mRNA expression levels of genes related to inflammatory pathways, such as il1b, ptgs2b, and fosab . This indicates the induction of an inflammatory response. BPAP also influences the DNA damage response (DDR) pathway and the mitogen-activated protein kinase (MAPK) signaling cascades .

Pharmacokinetics

Studies on bisphenol a (bpa), a similar compound, suggest that it is rapidly absorbed and metabolized in the body . BPA is primarily metabolized into glucuronide and sulfate conjugates , and it is likely that BPAP follows a similar metabolic pathway. The half-life of BPA is approximately 6 hours , suggesting that BPAP may also be rapidly eliminated from the body.

Result of Action

BPAP’s interaction with its targets leads to various molecular and cellular effects. It down-regulates both full-length AR and the AR-V7 splice variant . This can lead to changes in gene expression and cellular functions. BPAP also induces an inflammatory response , which can have wide-ranging effects on cellular health and function.

Eigenschaften

IUPAC Name |

4-[1-(4-hydroxyphenyl)-1-phenylethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14,21-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWWYDCFAISREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051444 | |

| Record name | 4,4'-(1-Phenylethylidene)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-75-1 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-1-phenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-1-phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(1-Phenylethylidene)bisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis(4-hydroxyphenyl)-1-phenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4,4'-(1-phenylethylidene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)

![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)